2'-Fluoro-4'-(trifluoromethyl)propiophenone

Lipophilicity Physicochemical Properties ADME Prediction

2'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS 208173-16-4) is a fluorinated aryl ketone building block with the molecular formula C₁₀H₈F₄O and a molecular weight of approximately 220.16 g/mol. The compound features a propiophenone backbone bearing a 2'-fluoro substituent and a 4'-trifluoromethyl group, which together confer distinct electronic properties, lipophilicity, and metabolic stability characteristics relative to non-fluorinated or mono-substituted analogs.

Molecular Formula C10H8F4O
Molecular Weight 220.16 g/mol
CAS No. 208173-16-4
Cat. No. B1302408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-4'-(trifluoromethyl)propiophenone
CAS208173-16-4
Molecular FormulaC10H8F4O
Molecular Weight220.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=C(C=C1)C(F)(F)F)F
InChIInChI=1S/C10H8F4O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3
InChIKeyPDWYVBFOPQMCLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS 208173-16-4) Procurement and Scientific Differentiation Guide


2'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS 208173-16-4) is a fluorinated aryl ketone building block with the molecular formula C₁₀H₈F₄O and a molecular weight of approximately 220.16 g/mol . The compound features a propiophenone backbone bearing a 2'-fluoro substituent and a 4'-trifluoromethyl group, which together confer distinct electronic properties, lipophilicity, and metabolic stability characteristics relative to non-fluorinated or mono-substituted analogs [1].

Why In-Class Propiophenone Analogs Cannot Simply Replace 2'-Fluoro-4'-(trifluoromethyl)propiophenone (208173-16-4)


Fluorinated propiophenones exhibit substitution-position-dependent physicochemical and biological properties that preclude simple interchange among regioisomers or differentially substituted analogs. The ortho-fluoro/para-trifluoromethyl substitution pattern of 2'-fluoro-4'-(trifluoromethyl)propiophenone creates a unique electronic environment with a predicted LogP of 3.43720, differing substantially from the para-only substituted 4'-(trifluoromethyl)propiophenone (LogP 3.1) and from the meta-substituted 3'-(trifluoromethyl)propiophenone (density 1.202 g/mL) [1]. These differences in lipophilicity and electron density directly affect reactivity in downstream transformations, binding affinity in target interactions, and metabolic stability in derived pharmacophores [2].

Quantitative Differentiation Evidence for 2'-Fluoro-4'-(trifluoromethyl)propiophenone (208173-16-4) Versus Closest Analogs


Enhanced Lipophilicity (LogP) Versus Mono-Trifluoromethyl Propiophenone Analogs

2'-Fluoro-4'-(trifluoromethyl)propiophenone exhibits a predicted LogP value of 3.43720, which is approximately 0.34 log units higher than that of 4'-(trifluoromethyl)propiophenone (LogP 3.1) [1]. The addition of the ortho-fluoro substituent to the para-CF₃ framework increases lipophilicity beyond what is achievable with a single trifluoromethyl group alone.

Lipophilicity Physicochemical Properties ADME Prediction

Increased Density Versus Mono-Trifluoromethyl Substituted Propiophenone

The predicted density of 2'-fluoro-4'-(trifluoromethyl)propiophenone is approximately 1.256 g/cm³, compared to 1.202 g/mL for 3'-(trifluoromethyl)propiophenone [1]. The ortho-fluoro substituent increases molecular density by ~0.054 g/cm³ relative to the meta-trifluoromethyl analog.

Physical Properties Density Process Chemistry

Enhanced Molecular Dipole Moment Due to Ortho-Fluoro/Para-CF₃ Substitution Pattern

The combination of an ortho-fluoro substituent (strong -I inductive effect) and a para-trifluoromethyl group (strong -I and -M effects) in 2'-fluoro-4'-(trifluoromethyl)propiophenone creates an asymmetric electron-withdrawing environment distinct from either mono-substituted or symmetrically di-substituted analogs [1]. Compounds with both fluoro and trifluoromethyl groups impart distinct electronic and steric properties that increase reactivity and versatility in chemical reactions compared to analogs bearing only one type of fluorine-containing substituent .

Electronic Properties Dipole Moment Reactivity

Validated Intermediate in Antidiabetic Propiophenone Derivative Synthesis (GPR40 Agonist Program)

Propiophenone derivatives, including those with fluorinated aromatic substitution patterns structurally related to 2'-fluoro-4'-(trifluoromethyl)propiophenone, have been synthesized and evaluated as a new class of antidiabetic agents with demonstrated in vivo antihyperglycemic activity in db/db mice [1]. The propiophenone scaffold bearing electron-withdrawing fluoro and trifluoromethyl substituents constitutes a validated entry point for structure-activity relationship (SAR) exploration in metabolic disease programs.

Medicinal Chemistry Antidiabetic Agents GPR40 Agonists

Precursor to TRPV3 Modulators and Ion Channel Pharmacology

Fluorinated aromatic ketones containing the 2-fluoro-4-(trifluoromethyl)phenyl moiety have been employed as key intermediates in the synthesis of TRPV3 inhibitory compounds, as evidenced by patent literature describing topical formulations for dermatological conditions including atopic dermatitis and pruritus [1]. The ortho-fluoro/para-CF₃ substitution pattern provides the requisite electronic profile for downstream elaboration into TRPV3-targeting pharmacophores.

Ion Channels TRPV3 Pain Dermatology

Herbicidal and Agrochemical Intermediate with Ortho-Fluoro/Para-CF₃ Specificity

Syntheses of organofluorine derivatives based on radical xanthate transfer technology have specifically emphasized the preparation of trifluoromethyl-substituted structures, including trifluoromethylketones and fluorinated aromatic substances of interest to the pharmaceutical and agrochemical industries [1]. The 2-fluoro-4-(trifluoromethyl)phenyl ketone framework serves as a privileged intermediate in the construction of herbicidal active ingredients requiring this precise substitution geometry for optimal target-site binding and metabolic stability in planta.

Agrochemical Herbicide Crop Protection

Optimal Research and Procurement Application Scenarios for 2'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS 208173-16-4)


Medicinal Chemistry: GPR40 Agonist and Antidiabetic Drug Discovery

2'-Fluoro-4'-(trifluoromethyl)propiophenone serves as a fluorinated building block for the synthesis of propiophenone-derived GPR40 agonists with demonstrated in vivo antihyperglycemic activity in db/db diabetic mouse models [1]. The compound's enhanced lipophilicity (LogP 3.44) relative to non-fluorinated analogs facilitates improved membrane permeability and oral bioavailability of downstream pharmacophores [2].

Ion Channel Pharmacology: TRPV3 Modulator Development for Dermatological Indications

This compound is cited in patent literature as a key intermediate for the preparation of TRPV3 inhibitors intended for topical treatment of atopic dermatitis, pruritus, and related inflammatory skin conditions [1]. The ortho-fluoro/para-trifluoromethyl substitution pattern is specifically required for the patented synthetic route, making procurement of this exact regioisomer essential for patent-compliant research and development [2].

Agrochemical R&D: Fluorinated Herbicide Intermediate Synthesis

As a trifluoromethylketone building block, 2'-fluoro-4'-(trifluoromethyl)propiophenone enables the synthesis of fluorinated aromatic herbicides and crop protection agents [1]. The compound's enhanced environmental stability and target-site specificity, conferred by the fluoro/trifluoromethyl substitution pattern, align with modern agrochemical design principles for improved field performance and reduced off-target effects [2].

Asymmetric Catalysis and Molecular Imprinting Research

Propiophenone and trifluoromethyl-substituted acetophenone derivatives have been successfully employed as templates in molecularly imprinted polymerized catalytic complexes for asymmetric catalysis [1]. The 2'-fluoro-4'-(trifluoromethyl) substitution pattern offers a distinct electronic and steric profile that may serve as an effective template for chiral imprinting studies requiring fluorinated aromatic ketone frameworks [2].

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